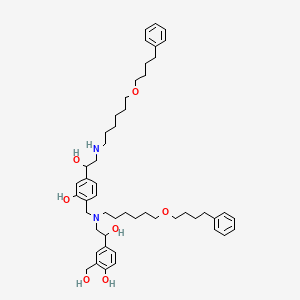
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is a stable isotope-labeled compound used primarily as a spin label in various scientific research applications. This compound is known for its high reactivity and specificity towards thiol groups, making it a valuable tool in studying protein structures and dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N typically involves the reaction of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate with a nitrogen-15 isotope. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity and isotopic labeling efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various thiol-containing compounds. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in scientific research, including:
Chemistry: As a spin label for studying molecular interactions and dynamics.
Biology: In protein structure and function studies, particularly in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: For investigating the conformational changes in biomolecules related to diseases.
Wirkmechanismus
The compound exerts its effects by specifically binding to thiol groups in proteins and other biomolecules. This binding forms a stable covalent bond, allowing researchers to study the structural and conformational dynamics of the labeled molecules. The molecular targets include cysteine residues in proteins, and the pathways involved often relate to the structural rearrangements and interactions of these proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
- 2,2,5,5-tetramethyl-3-{[(methylsulfonyl)sulfanyl]methyl}-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl
Uniqueness
Compared to similar compounds, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is unique due to its stable isotope labeling, which enhances its utility in precise and quantitative studies. The nitrogen-15 isotope provides additional information in nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications, making it a versatile tool in various research fields .
Eigenschaften
CAS-Nummer |
1404308-02-6 |
|---|---|
Molekularformel |
C10H19NO3S2 |
Molekulargewicht |
266.379 |
IUPAC-Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
InChI-Schlüssel |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Synonyme |
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-15N; MTSL-15N; MTS-15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)










